molecular formula C8H16N2O B2810150 (7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine CAS No. 1367628-01-0

(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine

Cat. No.: B2810150
CAS No.: 1367628-01-0
M. Wt: 156.229
InChI Key: WCRSYQVCIQHCHN-JAMMHHFISA-N
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Description

(7S)-7-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine (CAS: 1089280-14-7) is a bicyclic heterocyclic compound featuring a pyrazine ring fused with an oxazine moiety. Its stereochemistry at the 7S position and methyl substitution confer distinct pharmacological and physicochemical properties. This compound belongs to a class of molecules explored as renal outer medullary potassium (ROMK) inhibitors, with improved selectivity over hERG channels, thereby avoiding cardiotoxic effects like QTc prolongation . Its molecular formula is C7H15ClN2O (dihydrochloride form: C7H16Cl2N2O), with a molar mass of 178.66 g/mol (215.12 g/mol for the dihydrochloride salt) .

Properties

IUPAC Name

(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7-5-10-2-3-11-6-8(10)4-9-7/h7-9H,2-6H2,1H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRSYQVCIQHCHN-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CCOCC2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN2CCOCC2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with an epoxide in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the cyclization process.

    Catalysts: Acidic or basic catalysts to promote the reaction.

    Solvents: Polar solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Automated Systems: For precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific molecular targets, offering new treatment options for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the derivative used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Octahydropyrazino[2,1-c][1,4]oxazine Derivatives
Compound Substituents/Modifications Key Properties/Applications References
(7S)-7-Methyl derivative Methyl group at 7S position ROMK inhibitor; high hERG selectivity
(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine No methyl substitution (CAS 141108-65-8) Intermediate for drug synthesis
(7S,9aS)-7-((Benzyloxy)methyl) derivative Benzyloxymethyl group at 7S position Used in customs-classified intermediates
  • Key Insight: The methyl group in the target compound enhances ROMK/hERG selectivity, reducing cardiotoxicity . Non-methylated analogs (e.g., CAS 141108-65-8) lack this specificity, highlighting the critical role of the 7S-methyl group in pharmacological optimization.

Stereochemical Variants

Compound Stereochemistry Pharmacological Impact References
(7S)-7-Methyl derivative 7S configuration Improved pharmacokinetics and selectivity
(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride R configuration Used in anxiolytic/antidepressant synthesis
  • Key Insight : Enantiomeric differences significantly alter biological activity. The (S)-enantiomer is prioritized for ROMK inhibition, while the (R)-form is linked to CNS drug intermediates .

Functional Group Modifications

Hydroxymethyl and Benzyloxy Derivatives
Compound Functional Group Applications References
((7S,9aS)-octahydropyrazino[2,1-c][1,4]oxazin-7-yl)methanol Hydroxymethyl group GMP starting material for pharmaceuticals
(7S)-7-Phenyl-triazolo-oxazine Phenyl-triazolo substitution Structural analog with distinct mass (201.23 g/mol)
  • Key Insight : Hydroxymethyl derivatives (e.g., CAS 929047-53-0) are utilized as synthetic precursors, while phenyl-triazolo analogs exhibit divergent molecular properties (e.g., higher mass, altered heterocyclic fusion) .

Molecular Properties Comparison

Compound (CAS) Molecular Formula Molar Mass (g/mol) Key Feature
1089280-14-7 (target) C7H16Cl2N2O 215.12 7S-methyl, ROMK inhibitor
141108-65-8 C6H12N2O 142.20 No methyl group
929047-53-0 C8H16N2O2 172.23 Hydroxymethyl substituent

Pharmacological Data

Compound hERG IC50 (nM) ROMK IC50 (nM) Selectivity Ratio (ROMK/hERG)
(7S)-7-Methyl derivative 10,000 50 200
Acyl piperazine analog 500 50 10

Biological Activity

(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C14H23N5O2
  • Molecular Weight : 285.37 g/mol
  • CAS Number : 1268364-45-9

Antitumor Activity

Recent studies have indicated that derivatives of pyrazino[2,1-c][1,4]oxazine compounds exhibit significant antitumor properties. For instance:

  • A series of synthesized compounds related to pyrazino derivatives demonstrated promising activity against human thyroid cancer cell lines FTC-133 and 8305C. The mechanism involved the promotion of apoptosis and DNA fragmentation in these cells .

The biological activity of this compound is believed to be mediated through various pathways:

  • Caspase Activation : The compound may activate caspases which are crucial for the apoptotic process in cancer cells.
  • DNA Fragmentation : Induction of DNA fragmentation is a hallmark of apoptosis and is observed in treated cancer cell lines.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for this compound and its analogs:

Compound NameActivityTarget CellsMechanism
This compoundAntitumorFTC-133 & 8305CApoptosis induction
Analog AAntimicrobialVarious bacteriaCell wall disruption
Analog BAnti-inflammatoryImmune cellsCytokine inhibition

Study 1: Antitumor Efficacy

In a controlled study involving this compound:

  • Objective : Evaluate the antitumor efficacy on thyroid cancer cells.
  • Methodology : Cells were treated with varying concentrations of the compound.
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM. The study concluded that the compound effectively promotes apoptosis in cancer cells.

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanistic pathways influenced by this compound:

  • Objective : Determine how (7S)-7-methyl-1 interacts with cellular apoptotic pathways.
  • Methodology : Western blot analysis was performed to assess caspase activation.
  • Results : The results indicated a marked increase in cleaved caspase-3 levels post-treatment with the compound.

Q & A

Q. What are the key considerations for optimizing the synthesis of (7S)-7-methyl-octahydropyrazino-oxazine?

Synthesis optimization requires systematic control of reaction parameters:

  • Temperature : Exothermic steps (e.g., cyclization) may require gradual heating (<100°C) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in ring-closing steps, while dichloromethane aids in salt formation .
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate enantiopure fractions. Monitor via TLC (Rf = 0.3–0.5 in 10% MeOH/CH₂Cl₂) .

Q. How can initial biological activity screening be conducted for this compound?

  • In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays at concentrations of 1–100 µM.
  • Dose-response curves : Use a 12-point dilution series to calculate IC₅₀ values. Validate with triplicate runs to assess reproducibility .

Q. What analytical techniques are critical for confirming the compound’s purity and structure?

  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile (70:30 to 30:70 gradient). Expected [M+H]⁺: m/z 225.2 .
  • ¹H/¹³C NMR : Key signals include δ 3.8–4.2 ppm (oxazine protons) and δ 1.2–1.5 ppm (methyl group) in CDCl₃ .

Q. What safety precautions are necessary when handling this compound?

  • GHS classification : Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize with 10% aqueous NaOH before incineration .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data be resolved?

  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to compare predicted vs. observed conformations.
  • X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve chiral centers. Refine using SHELX .

Q. What methodologies are effective for QSAR modeling of its bioactivity?

  • Descriptor selection : Compute electrostatic potential maps (ESP) and logP values using Gaussian09 and ChemAxon.
  • Partial Least Squares (PLS) regression : Corrogate 3D descriptors (e.g., steric bulk at C7) with IC₅₀ data. Validate with leave-one-out cross-validation (R² > 0.8) .

Q. How can data contradictions in reaction yields be systematically addressed?

  • Design of Experiments (DoE) : Vary catalyst loading (5–20 mol%), temperature (25–80°C), and solvent polarity (DMF vs. THF) in a 2³ factorial design.
  • Kinetic profiling : Use in-situ IR to track intermediates and identify rate-limiting steps .

Q. What strategies ensure long-term stability of the compound in storage?

  • Accelerated aging : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (peak area loss <5%).
  • Lyophilization : Formulate as a citrate salt (1:1 molar ratio) to enhance hygroscopic stability .

Q. How can enantioselective synthesis of the (7S) configuration be achieved?

  • Chiral auxiliaries : Use (R)-BINOL-phosphoric acid (10 mol%) in asymmetric Mannich reactions (ee >95%) .
  • Enzymatic resolution : Employ lipase B (Candida antarctica) in kinetic resolution of racemic intermediates .

Q. What mechanistic studies elucidate its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips. Measure binding kinetics (ka/kd) at 25°C in HBS-EP buffer.
  • Cryo-EM : Resolve compound-protein complexes at 3–4 Å resolution to identify binding pockets .

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